2-Methyl-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)-3-(thiophen-3-yl)propan-2-ol
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Overview
Description
2-Methyl-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)-3-(thiophen-3-yl)propan-2-ol is a complex organic compound featuring a thiazole and pyridine ring system. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-c]pyridines typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate . Another approach involves the reaction of hydrazonoyl halides with various precursors to yield thiazole derivatives .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-throughput screening and computational chemistry to identify the most efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)-3-(thiophen-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, sodium carbonate, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
2-Methyl-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)-3-(thiophen-3-yl)propan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)-3-(thiophen-3-yl)propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine also feature a pyridine ring and have diverse pharmacological effects.
Uniqueness
What sets 2-Methyl-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)-3-(thiophen-3-yl)propan-2-ol apart is its unique combination of thiazole and pyridine rings, which confer a distinct set of chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
2-methyl-1-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)-3-thiophen-3-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS2/c1-14(18,6-10-3-5-19-8-10)9-16-13-17-11-7-15-4-2-12(11)20-13/h2-5,7-8,18H,6,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYRMNZFPMFZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC2=NC3=C(S2)C=CN=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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